3-(2-Bocaminoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Boc-aminoethyl)pyridine” is a derivative of “3-(2-aminoethyl)pyridine”, which is a useful research chemical .
Synthesis Analysis
The synthesis of “3-(2-Boc-aminoethyl)pyridine” involves the protection of the amino group with a Boc group . This process is generally conducted under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular formula of “3-(2-Boc-aminoethyl)pyridine” is C12H18N2O2 . Its average mass is 222.283 Da and its monoisotopic mass is 222.136826 Da .
Chemical Reactions Analysis
The Boc group in “3-(2-Boc-aminoethyl)pyridine” can be cleaved under anhydrous acidic conditions . This process produces tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Physical And Chemical Properties Analysis
“3-(2-aminoethyl)pyridine” has a boiling point of 119-120 ℃ / 19 mmHg, 228.8 ℃ at 760 mmHg . Its density is 1.025 g/cm^3 . It appears as a light yellow clear liquid .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Boc-aminoethyl)pyridine involves the protection of the amino group on the pyridine ring, followed by the addition of a Boc-protected aminoethyl group to the pyridine ring.", "Starting Materials": [ "2-Pyridinecarboxaldehyde", "Di-tert-butyl dicarbonate", "Ethylene diamine", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the pyridine ring amino group with di-tert-butyl dicarbonate in the presence of sodium hydroxide and methanol.", "Step 2: Reduction of the protected pyridine ring with sodium borohydride in methanol.", "Step 3: Protection of the ethylene diamine amino group with di-tert-butyl dicarbonate in the presence of acetic acid.", "Step 4: Addition of the Boc-protected ethylene diamine to the protected pyridine ring in the presence of hydrochloric acid and methanol.", "Step 5: Removal of the protecting groups with sodium hydroxide and water to yield 3-(2-Boc-aminoethyl)pyridine." ] } | |
CAS RN |
215305-99-0 |
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl N-(2-pyridin-3-ylethyl)carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h4-5,7,9H,6,8H2,1-3H3,(H,14,15) |
InChI Key |
USVPFSNESMWFKV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CN=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.